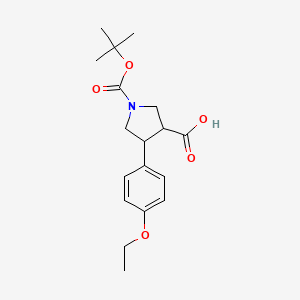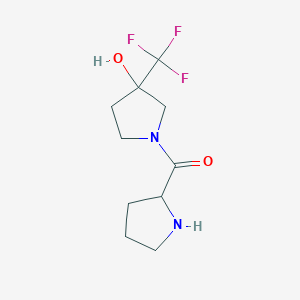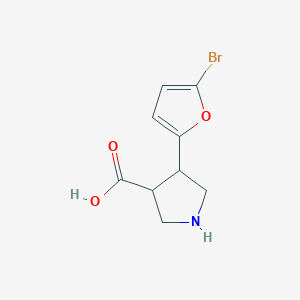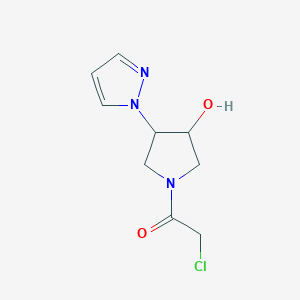
1-(3-ヒドロキシ-4-(1H-ピラゾール-1-イル)ピロリジン-1-イル)-2-クロロエタン-1-オン
説明
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H12ClN3O2 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核剤開発
この化合物の構造は、抗結核剤の開発における潜在的な用途を示唆しています。 in silico設計とQSAR駆動のバーチャルスクリーニングを組み合わせることで、同様の化合物が合成され、結核に対する有効性が評価されています .
抗腫瘍の可能性
類似の構造を持つ化合物は、MCF-7(乳がん)やCaCo-2(結腸がん)などの異なる細胞株に対する抗腫瘍の可能性について、我々の関心のある化合物に適用できる可能性のある方法を用いて合成され、評価されています .
抗HIV研究
インドール誘導体は、我々の化合物と構造的に類似しており、抗HIV特性について研究されています。 これらの化合物の分子ドッキング研究は、我々の化合物が抗HIV研究において潜在的に使用できる可能性についての知見を提供する可能性があります .
抗菌性と抗酸化活性
この化合物は、抗菌性と抗酸化活性を示している、2, 4-二置換チアゾールアナログを含む生物学的に活性なトリアゾールとピラゾール化合物の合成に関与している可能性があります .
作用機序
Pyrrolidine Ring
The pyrrolidine ring is a common structural motif in many biologically active compounds. It’s a five-membered ring with one nitrogen atom, and it’s known for its versatility in drug discovery . Compounds containing a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pyrazole Ring
The pyrazole ring is another common structural motif in medicinal chemistry. It’s a five-membered ring with two nitrogen atoms. Compounds containing a pyrazole ring have been found to possess various biological activities .
Hydroxy Group
The presence of a hydroxy group (-OH) in a molecule can significantly influence its biological activity. Hydroxy groups can form hydrogen bonds with biological targets, which can enhance the compound’s binding affinity and selectivity .
生化学分析
Biochemical Properties
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrazole moiety in the compound is known to interact with enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways . The pyrrolidine ring can interact with proteins that have binding sites for proline or proline derivatives, potentially affecting protein folding and stability . Additionally, the chloroethanone group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or modification .
Cellular Effects
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways, potentially leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding . For example, the pyrazole moiety can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . The chloroethanone group can react with nucleophilic residues, resulting in covalent modification of enzymes and altering their activity . These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can exhibit toxic or adverse effects, including cell death, organ damage, and systemic toxicity[14][14]. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups or other modifications to the compound . These metabolic transformations can alter the compound’s activity, stability, and toxicity . Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm, nucleus, or mitochondria . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can be localized to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Alternatively, it can be targeted to the mitochondria by mitochondrial targeting sequences, affecting mitochondrial function and energy production .
特性
IUPAC Name |
2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-4-9(15)12-5-7(8(14)6-12)13-3-1-2-11-13/h1-3,7-8,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQOPRJMRLPILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



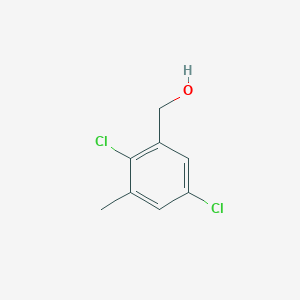
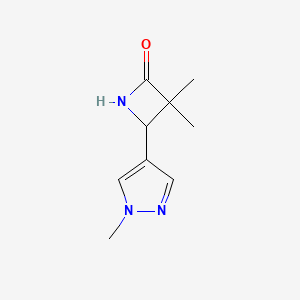
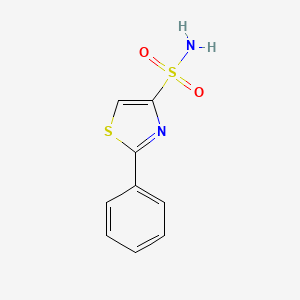
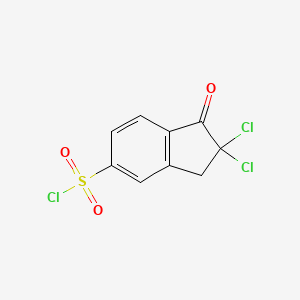
![3-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B1477955.png)
![Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1477956.png)

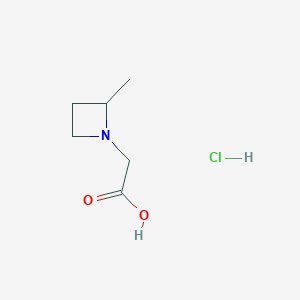
![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)
